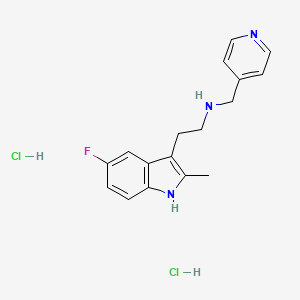

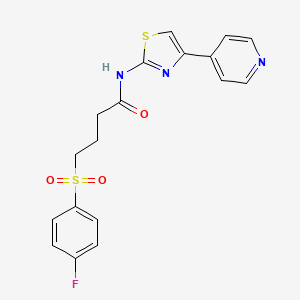

![molecular formula C23H24N6O5 B2583124 7-(4-(2-氨基-2-氧代乙氧基)-3-甲氧基苯基)-N-(2-甲氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 867042-80-6](/img/structure/B2583124.png)

7-(4-(2-氨基-2-氧代乙氧基)-3-甲氧基苯基)-N-(2-甲氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are a type of fused heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is well-defined, with a triazole ring fused to a pyrimidine ring . The specific substituents on the rings can greatly influence the properties and activities of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on their specific structure. Some of these compounds exhibit superior thermostability .科学研究应用

Thermal Behavior and Decomposition Analysis

This compound, due to its triazolopyrimidine core, is likely to exhibit significant thermal stability and unique thermal decomposition characteristics. The thermal behavior can be systematically studied using techniques like Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Such studies are crucial for understanding the safety and handling requirements of the compound, especially if it’s to be used in high-temperature environments .

Regioselective Synthesis in Medicinal Chemistry

The compound’s structure allows for regioselective synthesis, which is highly valuable in medicinal chemistry for creating specific isomers with desired biological activity. By manipulating reaction conditions, such as acidity or the use of ionic liquids, researchers can target the synthesis of specific analogues of the compound, which can be further functionalized for potential use as antiviral agents .

Antiviral Activity Against RNA Viruses

The triazolopyrimidine scaffold is a privileged structure in the design of anti-infective agents. This compound, with appropriate functionalization, could be evaluated for its antiviral activity against various RNA viruses, including influenza, flaviviruses, and SARS-CoV-2. It holds the potential to inhibit vital viral mechanisms, such as RNA-dependent RNA polymerase interactions .

Pharmacokinetic Property Optimization

Due to the favorable pharmacokinetic properties of triazolopyrimidines, this compound could be used as a base for developing new drugs with improved bioavailability and metabolic stability. Its structure allows for modifications that can enhance its absorption, distribution, metabolism, and excretion (ADME) profiles .

Selective Antimicrobial Activity

Compounds with a triazolopyrimidine core have shown selective antimicrobial activity against pathogens like K. pneumoniae and MRSA, with a high selectivity index and a good safety profile. This compound could be synthesized and tested for its efficacy and selectivity in targeting specific microbial strains without affecting mammalian cells .

Green Chemistry Applications

The synthesis of this compound can be achieved through green chemistry approaches, minimizing the use of hazardous substances and reducing environmental impact. This aligns with the principles of sustainable chemistry, making the compound’s production more eco-friendly and safer for chemists .

作用机制

属性

IUPAC Name |

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5/c1-13-20(22(31)28-15-6-4-5-7-16(15)32-2)21(29-23(27-13)25-12-26-29)14-8-9-17(18(10-14)33-3)34-11-19(24)30/h4-10,12,21H,11H2,1-3H3,(H2,24,30)(H,28,31)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANLQKNTYCWGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

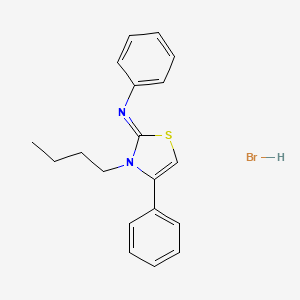

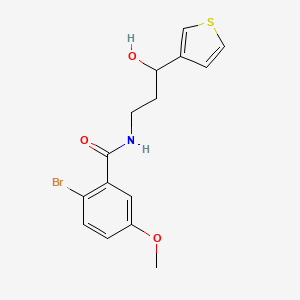

![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2583041.png)

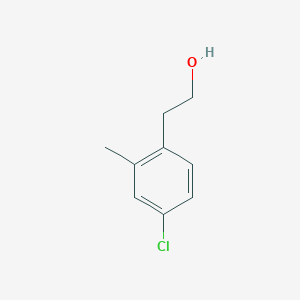

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)

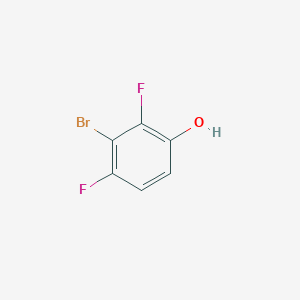

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)

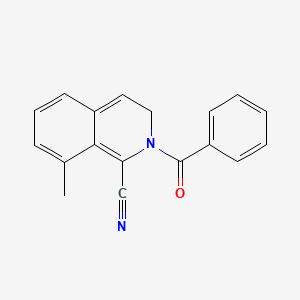

![2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)

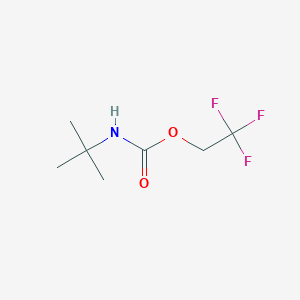

![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)